1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran
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Overview
Description
1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran is a fluorinated organic compound It is characterized by the presence of eight fluorine atoms attached to the isobenzofuran ring, making it highly fluorinated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran typically involves the fluorination of isobenzofuran derivatives. One common method is the direct fluorination of isobenzofuran using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially or fully reduced fluorinated compounds.
Scientific Research Applications
1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other fluorinated organic compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic structure of the target molecules, affecting their reactivity and function. The specific pathways involved depend on the context of its application, such as binding to biological macromolecules or participating in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2,3,3,4,4-Octafluoro-5-methoxy-pentane
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- 1,1,2,2,3,3,4,4-Octafluoro-5-methoxy-pentane
Uniqueness
1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran is unique due to its specific fluorination pattern on the isobenzofuran ring. This unique structure imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
1,1,3,3,4,5,6,7-octafluoro-2-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F8O/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)17-7(1,13)14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZMJXAMUGVDJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(OC2(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557218 |
Source
|
Record name | 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122180-11-4 |
Source
|
Record name | 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the main focus of the research paper "Polyhaloaromatics. Part 2. Synthesis of Octafluoro-1,3-dihydroisobenzofuran (II) and Its Conversion to Tetrafluoroterephthalic Acid (III)"?
A1: While the abstract doesn't provide in-depth details, it focuses on the synthesis of octafluoro-1,3-dihydroisobenzofuran and its subsequent conversion to tetrafluoroterephthalic acid. [] This suggests the research is primarily concerned with synthetic organic chemistry methodologies for producing these fluorinated compounds.
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